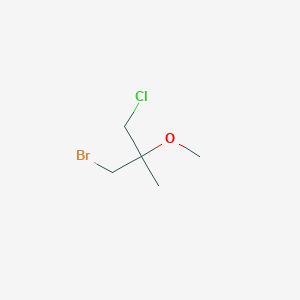

1-Bromo-3-chloro-2-methoxy-2-methylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-2-methoxy-2-methylpropane is used as a reagent in the synthesis of N-substituted oxazolo [5,4-b]pyridin-2 (1H)-ones . It’s a questionable carcinogen with experimental neoplastigenic data .

Molecular Structure Analysis

The molecular formula of this compound is C5H10BrClO . The InChI code is 1S/C5H10BrClO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 201.49 g/mol . It has a topological polar surface area of 9.2 Ų .Scientific Research Applications

Spectroscopic Analysis Spectroscopic techniques, such as Raman and infrared spectroscopy, have been employed to study the vibration spectra and rotational isomerism of various halogenated alkanes. These studies provide insights into the molecular structures, normal vibration frequencies, and the stability of different conformers. Ogawa et al. (1978) conducted an extensive analysis of halogenoalkanes, including 1-chloro- and 1-bromo-propanes and butanes, in various states (gaseous, liquid, glassy, crystalline), offering a detailed view of their spectral properties and conformational behavior (Ogawa et al., 1978).

Chemical Synthesis and Reactivity

Schiff Base Formation and Antibacterial Activity The synthesis of Schiff-base zinc(II) complexes, involving compounds structurally related to 1-Bromo-3-chloro-2-methoxy-2-methylpropane, has been explored for potential antibacterial applications. The study by Guo (2011) focuses on the formation of Schiff bases and their subsequent complexation with zinc, leading to compounds with potential antibacterial properties (Guo, 2011).

Industrial and Material Applications

Polyether Polycarboxylic Acids Synthesis The synthesis of polyether polycarboxylic acids, which are important in various industrial applications, involves halogenated alkanes similar to this compound. McCrindle and McAlees (1981) describe a process involving the catalytic addition of chloromethyl ethers to certain olefins, followed by hydrolysis and oxidation, to produce these complex molecules (McCrindle & McAlees, 1981).

Safety and Hazards

Mechanism of Action

It’s important to note that the study of a compound’s mechanism of action involves detailed scientific research, often conducted in a laboratory setting. Such studies typically involve the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry, and X-ray crystallography.

properties

IUPAC Name |

1-bromo-3-chloro-2-methoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXEGRMYHMZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)

![4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2583043.png)